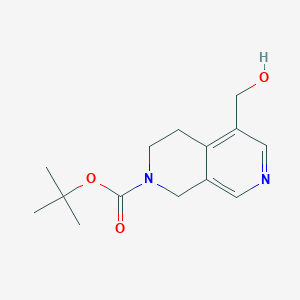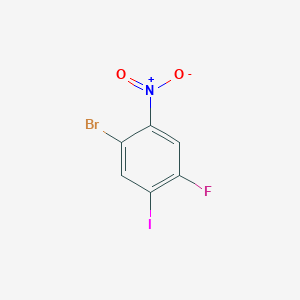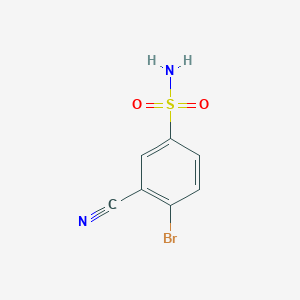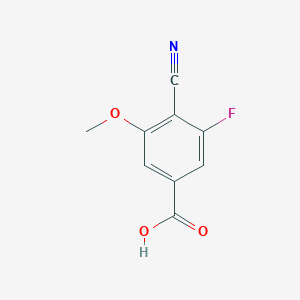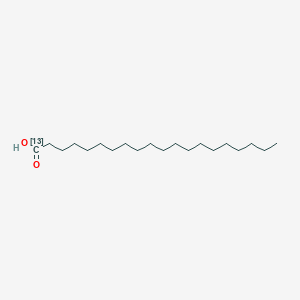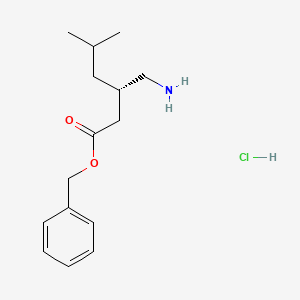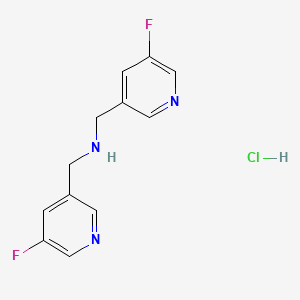![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol It is a bicyclic amine derivative, characterized by its unique bicyclo[22This compound is typically found in solid form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a complex compound with a unique structure
Mode of Action
The mode of action of Bicyclo[22It is likely that the compound interacts with its targets through hydrogen-bonding interactions . The electron-withdrawal N-protective group in the substrates and a strong base as the promoter have been identified as key factors for this interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reduction of bicyclo[2.2.1]heptane-1,4-dione to form the corresponding diamine, followed by the addition of hydrochloric acid to yield the dihydrochloride salt . The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-1,4-dione.
Reduction: Bicyclo[2.2.1]heptane-1,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-diamine: Similar structure but with amine groups at different positions.
Bicyclo[2.2.1]heptane-1,3-diamine: Another isomer with amine groups at the 1 and 3 positions.
Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane scaffold.
Uniqueness
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is unique due to its specific placement of amine groups, which imparts distinct chemical reactivity and biological activity compared to other isomers and derivatives . This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLRYJIDRCXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
